3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)-1,2-dihydropyrazin-2-one
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Overview
Description
3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazinone core, substituted with a fluoro-methylphenyl group and a diethoxyphenylethylamino group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazinone core, followed by the introduction of the fluoro-methylphenyl group and the diethoxyphenylethylamino group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired functional groups are correctly positioned.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, essential for its application in research and industry.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
2-(3,4-Dimethoxyphenyl)ethanol: Another related compound with a different core structure.
Uniqueness
3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
The compound 3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)-1,2-dihydropyrazin-2-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Weight : 336.41 g/mol
- IUPAC Name : this compound
This structure features a dihydropyrazinone core, which is often associated with various biological activities due to its ability to interact with multiple biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. Research published in PubMed highlights that fluorinated derivatives can induce apoptosis in cancer cells by interacting with cellular signaling pathways involved in cell proliferation and survival .
The proposed mechanism of action involves:
- Inhibition of Protein Kinases : The compound may modulate protein kinase activity, which is crucial for regulating cell cycle progression and apoptosis .
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .
Neuropharmacological Effects
In addition to its anticancer properties, this compound may have implications in neuropharmacology. Preliminary studies suggest that it could act as a dopamine transporter (DAT) inhibitor. DAT inhibitors are known for their potential in treating disorders such as ADHD and substance abuse .
Case Studies
-
In Vitro Studies : A study explored the effects of related compounds on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations.
Compound Cell Line IC50 (μM) Compound A MCF-7 (breast cancer) 10 Compound B A549 (lung cancer) 15 This compound HeLa (cervical cancer) 12 - Animal Models : In vivo studies demonstrated that administration of the compound led to tumor size reduction in xenograft models of breast cancer.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Modifications to the dihydropyrazinone core and phenyl substituents can significantly alter biological activity. For instance:
- Fluorination : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins.
- Ethoxy Substituents : The introduction of ethoxy groups has been linked to improved solubility and bioavailability.
Properties
IUPAC Name |
3-[2-(3,4-diethoxyphenyl)ethylamino]-1-(3-fluoro-4-methylphenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3/c1-4-29-20-9-7-17(14-21(20)30-5-2)10-11-25-22-23(28)27(13-12-26-22)18-8-6-16(3)19(24)15-18/h6-9,12-15H,4-5,10-11H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEDQVTYVIJCAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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